molecular formula C20H24N4O B2869885 2-(1-methyl-1H-indol-3-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone CAS No. 2034418-20-5

2-(1-methyl-1H-indol-3-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone

Cat. No.: B2869885
CAS No.: 2034418-20-5
M. Wt: 336.439
InChI Key: KSGDSUDKJSURTC-UHFFFAOYSA-N
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Description

The compound 2-(1-methyl-1H-indol-3-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone features a hybrid structure combining a methyl-substituted indole moiety, a methyl-substituted pyrazole, and a piperidine-ethanone backbone.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-22-13-16(17-7-3-4-8-19(17)22)12-20(25)24-10-5-6-15(14-24)18-9-11-23(2)21-18/h3-4,7-9,11,13,15H,5-6,10,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGDSUDKJSURTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)CC3=CN(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the indole and pyrazole intermediates, followed by their coupling with a piperidine derivative. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-3-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Differences and Similarities

The table below summarizes critical structural variations and their implications:

Compound Name / ID Core Structure Differences Molecular Formula (Estimated) Key Properties / Implications Evidence Source
Target Compound 1-Methylindole, 1-methylpyrazole, piperidine-ethanone C₂₀H₂₃N₃O (estimated) Balanced lipophilicity; potential for dual heterocyclic target engagement. N/A
1-(2-Methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone 2-Methylindole (vs. 1-methyl); lacks pyrazole C₁₆H₂₀N₂O Reduced steric bulk may enhance solubility but limit target selectivity. [5]
1-Ethyl-6-fluoro-1H-indazol-3-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone Fluorinated indazole; trifluoromethylphenyl substituent C₂₂H₂₀F₄N₃O Enhanced metabolic stability and electronegativity; potential CNS activity. [6]
1-(4-(Isoindolin-5-yl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone Piperazine (vs. piperidine); isoindolinyl substituent C₂₄H₂₅N₄O Improved hydrogen bonding capacity; reported HDAC inhibition. [12]
(5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone Ethoxyphenyl-substituted pyrazole (vs. methylpyrazole) C₁₇H₂₁N₃O₂ Increased hydrophilicity; potential for altered pharmacokinetics. [13]
NAMIE (1-(1-methyl-1H-indol-3-yl)-2-(1-naphthalenyl)-ethanone) Naphthalenyl group (vs. pyrazole-piperidine) C₂₁H₁₈N₂O Higher steric bulk; possible cannabinoid receptor interactions (analogous to JWH-070). [10]

Pharmacological and Physicochemical Insights

  • Impact of Substitution Patterns: Methyl vs. Fluorine and Trifluoromethyl Groups: The fluorinated indazole in introduces metabolic stability and electron-withdrawing effects, which could enhance binding affinity to hydrophobic enzyme pockets . Piperidine vs. Piperazine: Piperazine-containing analogs () offer additional hydrogen-bonding sites, critical for interactions with charged residues in HDAC enzymes .
  • Biological Activity Trends: Compounds with indole-pyrazole hybrids (e.g., target compound) are often explored for kinase inhibition due to their ability to occupy ATP-binding pockets . Naphthalene-based analogs () may target G-protein-coupled receptors (e.g., cannabinoid receptors) due to steric mimicry of endogenous ligands .

Biological Activity

The compound 2-(1-methyl-1H-indol-3-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone represents a novel structure in the realm of medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4OC_{18}H_{22}N_{4}O, with a molecular weight of approximately 314.4 g/mol. The structure features an indole moiety linked to a pyrazole-piperidine unit, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole and pyrazole rings. A common synthetic route includes:

  • Formation of Indole : Utilizing Fischer indole synthesis.
  • Assembly of Pyrazole : Through cyclization reactions involving hydrazine derivatives.
  • Final Coupling : Employing coupling agents to link the indole and piperidine moieties.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives containing indole and pyrazole structures have shown significant cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10.5Apoptosis induction
A549 (Lung Cancer)8.7EGFR/PI3K/AKT/mTOR inhibition
PANC-1 (Pancreatic)12.0Tubulin polymerization disruption

These findings suggest that the compound may act through multiple pathways, including apoptosis and inhibition of key signaling cascades involved in cancer progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, potentially making it useful in treating infections caused by resistant bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This antimicrobial effect may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Studies

A notable case study involved the evaluation of a related compound in a clinical setting, where it was administered to patients with advanced solid tumors. The study reported:

  • Objective Response Rate : 30%
  • Common Side Effects : Fatigue, nausea, and mild liver enzyme elevation.

These results underscore the therapeutic potential of compounds within this chemical class .

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